molecular formula C15H20O B15174025 1-(4-Tert-butylphenyl)pent-1-en-3-one CAS No. 921206-15-7

1-(4-Tert-butylphenyl)pent-1-en-3-one

Cat. No.: B15174025
CAS No.: 921206-15-7
M. Wt: 216.32 g/mol
InChI Key: NSCXYTGFHZMEAH-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)pent-1-en-3-one is an organic compound with the molecular formula C15H20O It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Tert-butylphenyl)pent-1-en-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-tert-butylbenzaldehyde with pent-1-en-3-one in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic addition of the enolate ion to the aldehyde group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel complexes can enhance the reaction rate and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)pent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the enone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-Tert-butylphenyl)pent-1-en-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)pent-1-en-3-one involves its interaction with molecular targets such as enzymes or receptors. The enone group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. This reactivity is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)ethanone: Similar structure but with an ethanone group instead of a pentenone chain.

    4-Tert-butylphenylacetylene: Contains a phenyl ring with a tert-butyl group and an acetylene moiety.

    4-Tert-butylphenol: Features a phenol group instead of a pentenone chain.

Uniqueness

1-(4-Tert-butylphenyl)pent-1-en-3-one is unique due to its combination of a tert-butyl-substituted phenyl ring and a pentenone chain

Properties

CAS No.

921206-15-7

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4-tert-butylphenyl)pent-1-en-3-one

InChI

InChI=1S/C15H20O/c1-5-14(16)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3

InChI Key

NSCXYTGFHZMEAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CC1=CC=C(C=C1)C(C)(C)C

Origin of Product

United States

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